molecular formula C19H29NO5 B13952568 Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester CAS No. 53206-87-4

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester

Cat. No.: B13952568
CAS No.: 53206-87-4
M. Wt: 351.4 g/mol
InChI Key: QGHFKHLAYNXMED-UHFFFAOYSA-N
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Description

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ester functional group, which is derived from acetic acid and a phenoxy group substituted with isopropyl, methoxycarbonyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester typically involves the esterification of the corresponding carboxylic acid with 3-(dimethylamino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl carbon, where nucleophiles can replace the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols derived from the reduction of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenoxy group can also participate in various biochemical pathways, influencing cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester: This compound has a similar structure but differs in the length of the alkyl chain attached to the ester group.

    Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester: This compound features a diethylamino group instead of a dimethylamino group, affecting its chemical properties and reactivity.

Uniqueness

The uniqueness of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester lies in its specific substitution pattern on the phenoxy group and the presence of the dimethylamino propyl ester group. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

53206-87-4

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[2-[3-(dimethylamino)propoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C19H29NO5/c1-13(2)15-9-8-14(3)17(19(22)23-6)18(15)25-12-16(21)24-11-7-10-20(4)5/h8-9,13H,7,10-12H2,1-6H3

InChI Key

QGHFKHLAYNXMED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCCN(C)C)C(=O)OC

Origin of Product

United States

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